molecular formula C23H19ClN4O4 B2440582 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251633-90-5

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2440582
CAS RN: 1251633-90-5
M. Wt: 450.88
InChI Key: ACTYJKPYUJFBCJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological Activity and Potential Carcinogenicity

Research on structurally related compounds has shown that the substitution of aromatic rings in biologically active molecules can preserve activity and has been explored for potential carcinogenicity. For instance, thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl were synthesized and evaluated for carcinogenic potential. This insight into the aromatic structure's role in biological activity and carcinogenicity can be relevant for understanding the behavior of complex molecules like N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (Ashby et al., 1978).

2. Therapeutic Potential of Structurally Related Compounds

The 1,3,4-oxadiazole ring, a structural feature in N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, has been extensively studied for its binding affinity with enzymes and receptors in biological systems. This feature contributes to a range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The therapeutic potential of 1,3,4-oxadiazole-based derivatives highlights the relevance of this moiety in medicinal chemistry (Verma et al., 2019).

3. Implications in Drug Metabolism and Drug-Drug Interactions

The metabolism of drugs and the potential for drug-drug interactions (DDIs) is a critical area of research, especially for compounds metabolized by Cytochrome P450 enzymes. The selectivity and potency of inhibitors for these enzymes are crucial for understanding the metabolic pathways and potential DDIs of complex molecules like N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (Khojasteh et al., 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-14-6-3-4-7-16(14)21-26-22(32-27-21)17-8-5-11-28(23(17)30)13-20(29)25-18-12-15(24)9-10-19(18)31-2/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTYJKPYUJFBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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